Enhanced Lipophilicity of 3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime Drives Differential Reactivity and Partitioning
The calculated partition coefficient (XLogP3) for the target compound is 3.1 [1], indicating a higher lipophilicity compared to its mono-chlorinated analog 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime, which has an XLogP3 of 2.4 [2].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-3-oxopropanal O-methyloxime (CAS 339021-13-5), XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.7 (an ~29% increase) |
| Conditions | Predictive computational model (PubChem XLogP3) |
Why This Matters
A higher LogP indicates greater membrane permeability and affinity for hydrophobic binding pockets, a critical parameter for selecting an intermediate in agrochemical or pharmaceutical lead optimization where target-site access is essential.
- [1] PubChem. (2025). Compound Summary for CID 9633062: 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime. National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 5013388: 3-(4-Chlorophenyl)-3-oxopropanal O-methyloxime. National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
